2-(1H-1,2,4-triazol-1-yl)benzoic acid
Vue d'ensemble
Description
2-(1H-1,2,4-triazol-1-yl)benzoic acid is a chemical compound with the CAS Number: 138479-54-6 . It has a molecular weight of 189.17 and is a powder at room temperature .
Synthesis Analysis
A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis . This synthesis process is part of the research in the development of more selective and potent anticancer molecules .Molecular Structure Analysis
The molecular structure of 2-(1H-1,2,4-triazol-1-yl)benzoic acid was established by NMR and MS analysis . The InChI Code for this compound is 1S/C9H7N3O2/c13-9(14)7-3-1-2-4-8(7)12-6-10-5-11-12/h1-6H, (H,13,14) .Chemical Reactions Analysis
The chemical reactions involving 2-(1H-1,2,4-triazol-1-yl)benzoic acid are part of the synthesis process of its hybrids . These reactions are crucial in the development of new anticancer agents .Physical And Chemical Properties Analysis
2-(1H-1,2,4-triazol-1-yl)benzoic acid is a powder at room temperature . It has a melting point of 264-266 degrees Celsius .Applications De Recherche Scientifique
Specific Scientific Field
Summary of the Application
“2-(1H-1,2,4-triazol-1-yl)benzoic acid” and its hybrids have been synthesized and evaluated for their potential as anticancer agents . These compounds have shown potent inhibitory activities against certain cancer cell lines .
Methods of Application or Experimental Procedures
A series of “2-(1H-1,2,4-triazol-1-yl)benzoic acid” hybrids were synthesized and their structures were established by NMR and MS analysis . The in vitro cytotoxic evaluation was performed against MCF-7 and HCT-116 cancer cell lines .
Results or Outcomes
Some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM, compared with the reference drug doxorubicin (19.7 and 22.6 µM, respectively) . Notably, the most potent compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .
Antifungal Agents
Specific Scientific Field
Summary of the Application
“2-(1H-1,2,4-triazol-1-yl)benzoic acid” has been linked to a variety of pharmacological actions in recent years, including antifungal effects .
Results or Outcomes
Structural Optimization Platform for Anticancer Molecules
Specific Scientific Field
Summary of the Application
“2-(1H-1,2,4-triazol-1-yl)benzoic acid” hybrids have been used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Methods of Application or Experimental Procedures
A series of “2-(1H-1,2,4-triazol-1-yl)benzoic acid” hybrids were synthesized and their structures were established by NMR and MS analysis . The in vitro cytotoxic evaluation was performed against MCF-7 and HCT-116 cancer cell lines .
Results or Outcomes
Some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM, compared with the reference drug doxorubicin (19.7 and 22.6 µM, respectively) . Notably, the most potent compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .
Promising Anticancer Agents
Specific Scientific Field
Summary of the Application
Novel “2-(1H-1,2,4-triazol-1-yl)benzoic acid” derivatives have been synthesized and evaluated as promising anticancer agents .
Methods of Application or Experimental Procedures
Nineteen novel “2-(1H-1,2,4-triazol-1-yl)benzoic acid” derivatives were synthesized and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
Results or Outcomes
Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
Structural Optimization Platform for More Selective and Potent Anticancer Molecules
Specific Scientific Field
Summary of the Application
“2-(1H-1,2,4-triazol-1-yl)benzoic acid” hybrids have been used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Methods of Application or Experimental Procedures
A series of “2-(1H-1,2,4-triazol-1-yl)benzoic acid” hybrids were synthesized and their structures were established by NMR and MS analysis . The in vitro cytotoxic evaluation was performed against MCF-7 and HCT-116 cancer cell lines .
Results or Outcomes
Some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM, compared with reference drug doxorubicin (19.7 and 22.6 µM, respectively) . Notably, the most potent compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .
Promising Anticancer Agents
Specific Scientific Field
Summary of the Application
Novel “2-(1H-1,2,4-triazol-1-yl)benzoic acid” derivatives have been synthesized and evaluated as promising anticancer agents .
Methods of Application or Experimental Procedures
Nineteen novel “2-(1H-1,2,4-triazol-1-yl)benzoic acid” derivatives were synthesized and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
Results or Outcomes
Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line . The safety of these compounds was also evaluated on MRC-5 as a normal cell line and revealed that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
Safety And Hazards
Orientations Futures
The future directions for the research and development of 2-(1H-1,2,4-triazol-1-yl)benzoic acid and its hybrids are promising. The results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Propriétés
IUPAC Name |
2-(1,2,4-triazol-1-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-3-1-2-4-8(7)12-6-10-5-11-12/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INJKHFHZWYNONQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10577218 | |
Record name | 2-(1H-1,2,4-Triazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10577218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-1,2,4-triazol-1-yl)benzoic acid | |
CAS RN |
138479-54-6 | |
Record name | 2-(1H-1,2,4-Triazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10577218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-1,2,4-triazol-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.